molecular formula C25H29N3O4S B2961851 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(o-tolyl)acetamide CAS No. 878058-73-2

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(o-tolyl)acetamide

Cat. No.: B2961851
CAS No.: 878058-73-2
M. Wt: 467.58
InChI Key: LHXPVMSPDXENAY-UHFFFAOYSA-N
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Description

This compound is a sulfonamide-containing indole derivative with a complex structure. Its core features include:

  • Indole scaffold: A bicyclic aromatic system substituted at the 3-position with a sulfonyl group.
  • Azepane moiety: A seven-membered cyclic amine (azepan-1-yl) attached via a 2-oxoethyl linker to the indole nitrogen.
  • Acetamide tail: Functionalized with an o-tolyl (2-methylphenyl) group at the terminal amide nitrogen.

Properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4S/c1-19-10-4-6-12-21(19)26-24(29)18-33(31,32)23-16-28(22-13-7-5-11-20(22)23)17-25(30)27-14-8-2-3-9-15-27/h4-7,10-13,16H,2-3,8-9,14-15,17-18H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXPVMSPDXENAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(o-tolyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H29N3O5SC_{25}H_{29}N_{3}O_{5}S, with a molecular weight of approximately 483.58 g/mol. The structure includes an indole core, a sulfonyl group, and an azepane ring, which contribute to its unique chemical properties. The following table summarizes key characteristics:

Property Value
Molecular FormulaC25H29N3O5S
Molecular Weight483.58 g/mol
LogP4.4932
Polar Surface Area42.894
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets within biological systems. The indole moiety may engage with various enzymes or receptors, while the sulfonyl and azepane groups could influence binding affinity and selectivity.

Antitumor Activity

Recent studies have indicated that compounds similar to 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(o-tolyl)acetamide exhibit significant antitumor properties. For instance, derivatives containing indole and sulfonamide functionalities have shown promising results against various cancer cell lines by inhibiting key pathways involved in tumor growth .

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of related compounds in models of neurodegenerative diseases. These compounds have been shown to protect neuronal cells from apoptosis induced by oxidative stress and inflammation .

Case Studies

  • Study on Pancreatic β-cell Protection : A study explored a series of N-(2-(Benzylamino)-2-oxoethyl)benzamide derivatives, revealing that modifications to the structure can enhance protective activity against endoplasmic reticulum (ER) stress in pancreatic β-cells. This suggests that similar modifications in the target compound may yield beneficial effects for diabetes treatment .
  • Antimicrobial Activity : Another investigation into related azepane derivatives demonstrated significant antimicrobial activity against various pathogens, indicating potential applications in treating infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of N-substituted indole-acetamide derivatives. Key structural analogues include:

Compound Name Key Substituents Biological Activity References
Target Compound Azepane, sulfonyl, o-tolyl Undisclosed (predicted anticancer/antimicrobial)
Compound 5r (2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide) Adamantane (bulky hydrophobic group) IC₅₀ = 10.56 µM (HepG2); caspase-8-dependent apoptosis
KCH-1521 (N-acylurea derivative) Benzo[d][1,3]dioxol-5-yloxy Talin modulator in HUVECs
N-(4-chlorophenyl)-2-[[1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl]thio]acetamide Thioether linker, 4-chlorophenyl Undisclosed (structural similarity to sulfonamides)
N,N-dimethylisatylidene-3-acetamide Isatin-derived indole Photophysical/antimicrobial properties

Key Structural and Functional Differences

  • Azepane vs. Adamantane : The azepane group (7-membered ring) in the target compound may enhance solubility compared to adamantane (rigid tricyclic hydrocarbon) in compound 5r, which improves membrane permeability but risks cytotoxicity .
  • Sulfonyl vs.
  • Substituted Aryl Groups : The o-tolyl group in the target compound introduces steric hindrance compared to simpler aryl groups (e.g., phenyl or 4-chlorophenyl), which may influence binding to hydrophobic enzyme pockets .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(o-tolyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step functionalization of the indole core. Key steps include sulfonation at the indole C3 position, alkylation of the nitrogen atom, and coupling with o-tolylacetamide. Evidence from oxindole derivatives (e.g., N,N-dimethyl-2-(oxindol-3-yl)acetamide) suggests using nucleophilic substitution for azepane incorporation (yield: 72%) and sulfonylation with chlorosulfonic acid derivatives . Optimization may involve adjusting solvent polarity (e.g., dichloromethane for acylation) and temperature control (room temperature for amide coupling). Purification via silica gel chromatography with methanol gradients (0–8%) and recrystallization in ethyl acetate improves purity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the indole ring (δ 7.04–7.69 ppm for aromatic protons), azepane (δ 1.21–2.86 ppm for aliphatic protons), and sulfonyl group (δ 3.31–3.55 ppm) .
  • FT-IR : Confirm sulfonyl (S=O stretch at ~1350 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) functionalities .
  • HRMS : Validate molecular weight (e.g., ESI/APCI(+) showing [M+H]+ or [M+Na]+ adducts) .

Q. How does the sulfonyl group influence the compound’s stability and reactivity in aqueous environments?

  • Methodological Answer : The sulfonyl group enhances electrophilicity, making the compound prone to hydrolysis under acidic/basic conditions. Stability studies should use pH-adjusted buffers (pH 2–9) with HPLC monitoring. For reactivity, assess nucleophilic substitution reactions (e.g., with thiols or amines) via kinetic assays, referencing sulfonamide analogs in enzyme inhibition studies .

Advanced Research Questions

Q. What experimental strategies can address discrepancies in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity) for this compound?

  • Methodological Answer :

  • Dose-Response Curves : Test across a wide concentration range (nM to mM) to identify off-target effects .
  • Assay Validation : Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) for enzyme inhibition. For cytotoxicity, combine MTT and apoptosis markers (Annexin V) to distinguish mechanisms .
  • Structural Analog Comparison : Compare with N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide to isolate the role of the sulfonyl group .

Q. How can computational modeling predict the compound’s binding affinity to kinase targets (e.g., EGFR or PI3K)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures (PDB IDs: 1M17 for EGFR, 2WXQ for PI3K). Parameterize the sulfonyl group’s electrostatic potential using DFT calculations (B3LYP/6-31G*) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds between the acetamide moiety and kinase active sites .

Q. What in vivo pharmacokinetic challenges arise from the azepane and sulfonyl moieties, and how can formulation strategies mitigate them?

  • Methodological Answer :

  • LogP Assessment : Measure octanol-water partitioning (predicted LogP ~3.5) to evaluate lipophilicity. High LogP may require nanoemulsion formulations for bioavailability .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450 liabilities. Modify the azepane ring (e.g., fluorination) to reduce CYP3A4-mediated oxidation .

Data Analysis and Contradiction Resolution

Q. How should researchers reconcile conflicting spectral data (e.g., NMR shifts) between synthetic batches?

  • Methodological Answer :

  • Batch Comparison : Use principal component analysis (PCA) on NMR/LC-MS datasets to identify outliers.
  • Impurity Profiling : Employ high-resolution LC-QTOF to detect byproducts (e.g., incomplete sulfonylation or azepane ring-opening) .

Q. What statistical approaches are recommended for validating structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :

  • QSAR Modeling : Apply partial least squares (PLS) regression on descriptors like Hammett constants (σ) for substituents on the o-tolyl group.
  • Bootstrapping : Validate models with 1000 iterations to ensure robustness, referencing indole-based SAR studies .

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